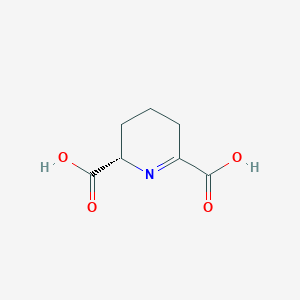

(S)-2,3,4,5-tetrahydrodipicolinic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(S)-2,3,4,5-tetrahydrodipicolinic acid is the (2S)-stereoisomer of 2,3,4,5-tetrahydrodipicolinic acid. It is a conjugate acid of a (S)-2,3,4,5-tetrahydrodipicolinate(2-).

化学反応の分析

Reduction by 4-Hydroxy-Tetrahydrodipicolinate Reductase (DapB)

The 4-hydroxy derivative is reduced to THDP by dihydrodipicolinate reductase (DapB; EC 1.17.1.8) :

(2S,4S) 4 hydroxy THDP+NAD P H+H+DapBTHDP+NAD P ++H2O

-

Key features :

Succinylation by Tetrahydrodipicolinate N-Succinyltransferase (DapD)

THDP undergoes N-succinylation in Escherichia coli and related bacteria via tetrahydrodipicolinate N-succinyltransferase (DapD; EC 2.3.1.117) :

THDP+succinyl CoA+H2ODapDN succinyl L 2 amino 6 oxoheptanedioate+CoA

-

Role : Channels THDP into the succinylase branch of the DAP pathway for lysine and peptidoglycan biosynthesis .

-

Kinetics :

Comparative Reaction Table

Research Implications

-

Antimicrobial Targets : DapA and DapB are validated targets for antibiotics due to their absence in humans .

-

Structural Insights : Crystal structures of M. tuberculosis DapA (PDB: 5H7Q) reveal active-site residues critical for inhibitor design .

Controversies and Open Questions

-

DapA Product Identity : Conflicting reports on whether the product is 4-hydroxy-THDP or dihydrodipicolinate highlight the need for in vivo validation .

-

Reductase Reversibility : Physiological relevance of DapB-catalyzed oxidation remains unclear .

THDP’s reactivity underpins its role in bridging central carbon metabolism and lysine biosynthesis. Ongoing studies aim to exploit these reactions for metabolic engineering and therapeutic development.

Q & A

Q. Basic: What is the biosynthetic pathway for (S)-2,3,4,5-tetrahydrodipicolinic acid in lysine metabolism?

Methodological Answer:

(S)-THDPA is synthesized via the diaminopimelate (DAP) pathway. The enzyme 4-hydroxy-tetrahydrodipicolinate synthase (DapA) catalyzes a multistep reaction:

Condensation : Pyruvate and L-aspartate-4-semialdehyde (ASA) are condensed via a Schiff base intermediate formed by a conserved catalytic lysine residue in DapA.

Cyclization : The enamine intermediate undergoes cyclization to yield (2S,4S)-4-hydroxy-THDPA (HTPA).

Reduction : HTPA is dehydrated and reduced by 4-hydroxy-tetrahydrodipicolinate reductase (DapB) to form (S)-THDPA .

Key Validation Techniques :

- Isotopic labeling (e.g., ¹³C-pyruvate) to track carbon flux in enzymatic assays.

- HPLC-MS to quantify intermediates in lysine biosynthesis .

Q. Advanced: How can structural studies resolve stereochemical ambiguities in THDPA synthesis?

Methodological Answer:

Stereospecific synthesis of (S)-THDPA requires X-ray crystallography to determine enzyme-substrate interactions. For example:

- DapA crystal structures (e.g., from Methylacidiphilum fumariolicum SolV at 2.1 Å resolution) reveal conserved active-site residues (e.g., Lys162) critical for Schiff base formation and stereochemical control .

- Phaser software (molecular replacement) resolves crystallographic phases to model THDPA intermediates in enzyme-bound states .

Experimental Design :

Co-crystallize DapA with pyruvate/ASA analogs.

Use synchrotron radiation for high-resolution data collection.

Validate stereochemistry via anomalous scattering (e.g., selenium-labeled mutants) .

Q. Basic: What analytical methods confirm THDPA identity and purity in vitro?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (MS) :

Q. Advanced: How to address contradictions in DapA kinetic data across species?

Methodological Answer:

Discrepancies in DapA kinetics (e.g., Kₘ for ASA) arise from allosteric regulation by lysine and phylogenetic divergence:

Enzyme Assays :

- Compare DapA from E. coli (lysine-sensitive) vs. methanogens (lysine-insensitive) using coupled spectrophotometric assays (NADPH oxidation via DapB).

Phylogenetic Analysis :

- Construct gene trees for dapA and dapL to identify evolutionary clades with distinct regulatory mechanisms .

Site-Directed Mutagenesis :

- Test residues in allosteric pockets (e.g., Arg234 in M. fumariolicum DapA) to dissect feedback inhibition .

Q. Basic: What role does THDPA play in bacterial cell wall synthesis?

Methodological Answer:

THDPA is a precursor for meso-diaminopimelate (m-DAP) , a cross-linking component of peptidoglycan. Key steps:

Aminotransferase Pathway :

- THDPA → N-succinyl-L,L-diaminopimelic acid via DapL (aminotransferase).

Incorporation into Peptidoglycan :

- m-DAP links glycan strands via penicillin-binding proteins (PBPs) .

Validation :

- Muramidase digestion followed by HPLC quantifies m-DAP in cell wall hydrolysates.

- Knockout strains (dapA⁻) require DAP supplementation for growth .

Q. Advanced: How to optimize THDPA yields in engineered microbial systems?

Methodological Answer:

Metabolic Engineering Strategies :

Feedback Inhibition Bypass :

Cofactor Balancing :

- Optimize NADPH supply via pentose phosphate pathway overexpression.

Machine Learning Integration :

- Tools like EBPI extract pathway data from literature to design synthetic operons (e.g., dapA-dapB-dapL) .

Analytical Workflow :

- 13C-MFA (metabolic flux analysis) maps carbon distribution.

- RNA-seq identifies transcriptional bottlenecks .

Q. Basic: How is THDPA implicated in antibiotic resistance studies?

Methodological Answer:

THDPA synthesis is a target for antimicrobial agents (e.g., DapA inhibitors):

High-Throughput Screening :

- Screen compound libraries (e.g., caffeic acid derivatives) for DapA inhibition using microplate-based enzymatic assays .

Resistance Mechanisms :

- Overexpression of dapA or mutations in allosteric sites (e.g., Staphylococcus aureus) reduce drug efficacy .

Q. Advanced: What computational tools model THDPA-enzyme interactions?

Methodological Answer:

- Molecular Dynamics (MD) Simulations :

- Docking Software (AutoDock Vina) :

- Phylogenetic Tools (MEGA) :

特性

分子式 |

C7H9NO4 |

|---|---|

分子量 |

171.15 g/mol |

IUPAC名 |

(2S)-2,3,4,5-tetrahydropyridine-2,6-dicarboxylic acid |

InChI |

InChI=1S/C7H9NO4/c9-6(10)4-2-1-3-5(8-4)7(11)12/h4H,1-3H2,(H,9,10)(H,11,12)/t4-/m0/s1 |

InChIキー |

CXMBCXQHOXUCEO-BYPYZUCNSA-N |

SMILES |

C1CC(N=C(C1)C(=O)O)C(=O)O |

異性体SMILES |

C1C[C@H](N=C(C1)C(=O)O)C(=O)O |

正規SMILES |

C1CC(N=C(C1)C(=O)O)C(=O)O |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。